N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide
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Overview
Description
N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide is an organic compound with a complex structure It is characterized by the presence of benzyl and dimethoxyphenyl groups attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 3,4-dimethoxyphenylacetic acid to form an intermediate, which is then coupled with butanediamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Shares a similar structure but differs in the functional groups attached.
N-(3,4-dimethoxybenzyl)-N’-(2-(3,4-dimethoxyphenyl)ethyl)oxalamide: Another related compound with different functional groups.
Uniqueness
N-benzyl-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide is unique due to its specific combination of benzyl and dimethoxyphenyl groups attached to a butanediamide backbone
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide |
InChI |
InChI=1S/C21H26N2O4/c1-26-18-9-8-16(14-19(18)27-2)12-13-22-20(24)10-11-21(25)23-15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
LQFSBQRWPAOANA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC(=O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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